

# Technical Guide: Structural Elucidation of 2-Methyl-3-nitroindolizine

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## Compound of Interest

Compound Name: 2-Methyl-3-nitroindolizine

CAS No.: 39203-44-6

Cat. No.: B11913118

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## Executive Summary & Chemical Profile

**2-Methyl-3-nitroindolizine** (C<sub>9</sub>H<sub>8</sub>N<sub>2</sub>O<sub>2</sub>) is a planar, electron-deficient indolizine derivative.<sup>[1]</sup> The introduction of the nitro group at position 3 induces profound electronic changes in the indolizine core, most notably the "peri-effect" deshielding of the H-5 proton, which serves as the primary diagnostic marker in NMR spectroscopy.

Property	Data
IUPAC Name	2-Methyl-3-nitroindolizine
Molecular Formula	C <sub>9</sub> H <sub>8</sub> N <sub>2</sub> O <sub>2</sub>
Molecular Weight	176.17 g/mol
Appearance	Yellow to orange crystalline solid
Solubility	Soluble in CDCl <sub>3</sub> , DMSO-d <sub>6</sub> , Acetone-d <sub>6</sub>

## Synthesis & Characterization Workflow

To ensure data integrity, the generation of spectral data must follow a controlled synthesis and purification protocol.[1] The following workflow ensures the isolation of the specific 3-nitro isomer, separating it from potential 1-nitro byproducts.

## Self-Validating Experimental Protocol

- Precursor Synthesis: React 2-methylpyridine with chloroacetone to form the quaternary salt, followed by cyclization with base (Chichibabin cyclization) to yield 2-methylindolizine.[1]
- Nitration (Critical Step):
  - Dissolve 2-methylindolizine in concentrated sulfuric acid ( $\text{H}_2\text{SO}_4$ ) at  $0^\circ\text{C}$ .
  - Add stoichiometric  $\text{KNO}_3$  or fuming  $\text{HNO}_3$  dropwise.[1] Note: The 2-methyl group sterically directs nitration to position 3, but temperature control is vital to prevent decomposition.
  - Quench over ice and neutralize with  $\text{NaHCO}_3$ . [1]
- Purification:
  - Extract with dichloromethane (DCM).[1]
  - Purify via silica gel column chromatography (Eluent: Hexane/Ethyl Acetate gradient).[1]
  - Validation: The 3-nitro isomer typically elutes later than the 1-nitro isomer due to higher polarity.

## Characterization Logic Diagram



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Figure 1: Step-by-step logic for the isolation and validation of **2-Methyl-3-nitroindolizine**.

## NMR Spectroscopy Data

The  $^1\text{H}$  NMR spectrum of **2-Methyl-3-nitroindolizine** is defined by the deshielding influence of the nitro group.

## $^1\text{H}$ NMR Assignment ( $\text{CDCl}_3$ , 400 MHz)

The most critical feature is the chemical shift of H-5.[1] In unsubstituted indolizine, H-5 appears around 7.8 ppm.[1] In 3-nitroindolizine derivatives, the nitro group exerts a strong through-space (peri) deshielding effect and an electronic withdrawing effect, shifting H-5 downfield to ~9.5 - 9.8 ppm.

Position	Shift ( $\delta$ ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
H-5	9.60 - 9.80	Doublet (d)	1H	$J \approx 7.0$	Diagnostic: Peri- deshielded by 3-NO <sub>2</sub> group.
H-8	7.50 - 7.60	Doublet (d)	1H	$J \approx 9.0$	Deshielded by ring current; adjacent to bridgehead. [1]
H-7	7.05 - 7.15	Triplet (t)	1H	$J \approx 7.0$	Typical aromatic pyridine-ring proton.[1]
H-6	6.80 - 6.90	Triplet (t)	1H	$J \approx 7.0$	Shielded relative to H- 5/H-8.[1]
H-1	6.40 - 6.50	Singlet (s)	1H	-	Diagnostic: Singlet due to substitution at C-2 and C-3. [1]
CH <sub>3</sub>	2.40 - 2.60	Singlet (s)	3H	-	Methyl group at position 2. [1]

Note on Solvent Effects: In acidic media (e.g., D<sub>2</sub>SO<sub>4</sub>), the protonation of the ring nitrogen or nitro group interactions can shift H-1 significantly. Literature indicates H-1 appears as a singlet at 7.45 ppm in D<sub>2</sub>SO<sub>4</sub> due to the cationic character of the protonated species.

## <sup>13</sup>C NMR Data (Predicted/Analogous)

- Carbonyl/Nitro-bearing C (C-3): ~130-135 ppm (Quaternary).[1]
- Bridgehead Carbons: ~130-140 ppm.[1]
- Methyl Carbon: ~12-15 ppm.[1]

## Mass Spectrometry (MS) Data

Mass spectrometry confirms the molecular weight and provides a fragmentation fingerprint characteristic of nitroaromatics.[1]

### MS Parameters

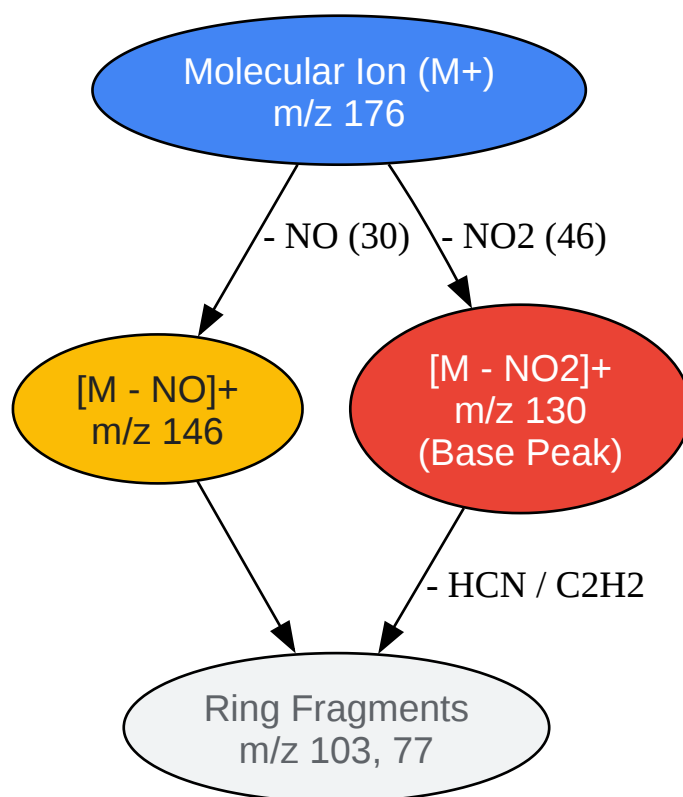
- Ionization Mode: Electron Impact (EI, 70 eV) or ESI+
- Molecular Ion (M<sup>+</sup>): m/z 176[1]

### Fragmentation Pattern

Nitro compounds typically undergo fragmentation via the loss of the nitro group ( , 46 Da) or the loss of nitric oxide ( , 30 Da) followed by CO expulsion.[1]

m/z (Ion)	Abundance	Fragment Identity	Mechanism
176	High	[M] <sup>+</sup>	Molecular Ion (Stable aromatic system)
159	Low	[M - OH] <sup>+</sup>	"Ortho-effect" rearrangement (transfer of H from Me to NO <sub>2</sub> ).
146	Medium	[M - NO] <sup>+</sup>	Loss of radical NO (common in nitroarenes).[1]
130	Base Peak	[M - NO <sub>2</sub> ] <sup>+</sup>	Loss of nitro group; formation of 2-methylindolizinylium cation.[1]
103	High	[130 - HCN] <sup>+</sup>	Ring opening/degradation of the indolizine core. [1]

## Fragmentation Pathway Diagram



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Figure 2: Primary fragmentation pathways for **2-Methyl-3-nitroindolizine** under Electron Impact (EI) ionization.

## References

- Preparation and Properties of Nitroindolizines
  - Source: Borrows, E. T., Holland, D. O., & Kenyon, J. (1946).[1] "The Chemistry of the Indolizines. Part I." Journal of the Chemical Society.
  - Relevance: Foundational synthesis of 3-nitroindolizine derivatives via nitration.[1]
  - Link:[[Link](#)]
- NMR Spectral Analysis of Indolizines
  - Source: Alekseev, E. V., et al. (1987).[1] "NMR Spectra of indolizines and their complexes." Chemistry of Heterocyclic Compounds.

- Relevance: Provides specific chemical shift data for **2-methyl-3-nitroindolizine** in acidic media (H-1)
- Link:[[Link](#)]
- General Indolizine Reactivity & Nitration
  - Source: Swinbourne, F. J., Hunt, J. H., & Klinkert, G. (1978).[1] "Indolizines." [1][2][3][4][5] *Advances in Heterocyclic Chemistry*.
  - Relevance: Comprehensive review of electrophilic substitution (nitration)
  - Link:[[Link](#)][1]

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## Sources

- 1. 3-Nitroaniline | C<sub>6</sub>H<sub>6</sub>N<sub>2</sub>O<sub>2</sub> | CID 7423 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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